molecular formula C6H10O2 B124407 Methyl 3-methyl-2-butenoate CAS No. 924-50-5

Methyl 3-methyl-2-butenoate

Cat. No. B124407
CAS RN: 924-50-5
M. Wt: 114.14 g/mol
InChI Key: FZIBCCGGICGWBP-UHFFFAOYSA-N
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Description

Methyl 3-methyl-2-butenoate is an α,β-unsaturated ester. It is reported as overripe fruity, ethereal odorant, responsible for the aroma of snake fruit .


Synthesis Analysis

Methyl 3-methyl-2-butenoate can be synthesized from Methanol and 3,3-Dimethylacrylic acid . The synthesis process involves the use of a condenser tube, a thermometer, isoponic acid, methanol, ionic liquid [MIMPS] [HSO4-], and catalyst NiW/Al-CA .


Molecular Structure Analysis

The molecular formula of Methyl 3-methyl-2-butenoate is C6H10O2 . The structure of this compound can be viewed using Java or Javascript .


Chemical Reactions Analysis

The reaction kinetics of hydrogen addition reactions to methyl butenoate have been studied . It was found that it is easier for the H atom to add to the C-C than to the C-O bond because of the lower barrier heights .


Physical And Chemical Properties Analysis

Methyl 3-methyl-2-butenoate is a liquid at room temperature . It has a refractive index of 1.4364 (lit.) , a boiling point of 70-75 °C/60 mmHg (lit.) , and a density of 0.873 g/mL at 25 °C .

Scientific Research Applications

Atmospheric Chemistry

Methyl 3-methyl-2-butenoate has been studied for its reactivity with the NO3 radical, contributing to understanding atmospheric chemical processes. The study by Canosa-mas et al. (2005) demonstrated the rate of reaction between NO3 radicals and various α,β-unsaturated esters and ketones, including methyl 3-methyl-2-butenoate. This research helps in estimating atmospheric lifetimes of these compounds and understanding their environmental impact (Canosa-mas et al., 2005).

Organic Synthesis and Catalysis

In the field of organic synthesis, methyl 3-methyl-2-butenoate has been involved in various studies. Singer and Umpleby (1972) explored the isomerization of methyl butenoate isomers using a rhodium complex catalyst, highlighting the compound's potential in catalytic reactions (Singer & Umpleby, 1972). Additionally, the research by Naruta, Uno, and Maruyama (1982) focused on the synthesis of methyl 2-triorganosilyl-3-butenoates, which can be derived from methyl 3-methyl-2-butenoate and used as a synthon for creating γ substituted (E)-α,β-unsaturated esters (Naruta, Uno, & Maruyama, 1982).

Agricultural Applications

In agriculture, methyl 3-methyl-2-butenoate derivatives have shown potential as plant growth promoters. Staden et al. (2006) discovered that a compound derived from plant-derived smoke, closely related to methyl 3-methyl-2-butenoate, significantly improved germination and post-germination growth in various crops, suggesting its potential use as a seed priming agent (Staden, Sparg, Kulkarni, & Light, 2006).

Chemical Kinetics and Reaction Mechanisms

Gao, Li, and You (2020) conducted a study on hydrogen addition reactions to unsaturated methyl esters, including methyl 3-butenoate, which is structurally similar to methyl 3-methyl-2-butenoate. This study provides insight into the kinetics and mechanisms of reactions involving these compounds, crucial for understanding their behavior in various chemical processes (Gao, Li, & You, 2020).

Safety And Hazards

Methyl 3-methyl-2-butenoate is classified as a flammable liquid (Category 3), with hazard statement H226 . It is recommended to keep away from heat/sparks/open flames/hot surfaces . Personal protective equipment such as dust mask type N95 (US), eyeshields, and gloves are recommended .

Relevant Papers

The paper titled “Reaction kinetics of hydrogen addition reactions to methyl butenoate” provides valuable insights into the kinetics of hydrogen addition reactions of unsaturated methyl esters .

properties

IUPAC Name

methyl 3-methylbut-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O2/c1-5(2)4-6(7)8-3/h4H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZIBCCGGICGWBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1061283
Record name 2-Butenoic acid, 3-methyl-, methyl ester
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-methyl-2-butenoate

CAS RN

924-50-5
Record name Methyl 3-methyl-2-butenoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=924-50-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Butenoic acid, 3-methyl-, methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000924505
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Butenoic acid, 3-methyl-, methyl ester
Source EPA Chemicals under the TSCA
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Record name 2-Butenoic acid, 3-methyl-, methyl ester
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Record name Methyl 3-methyl-2-butenoate
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Record name Methyl 3-methyl-2-butenoate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
194
Citations
H Shiota, H Young, VJ Paterson… - Journal of the Science of …, 1988 - Wiley Online Library
… Methyl 3-methyl-2-butenoate … up in the usual manner, the fraction distilling at 137138C was collected to give methyl 3-methyl-2-butenoate (5 g). … 3.54 11 Methyl 3-methyl-2-butenoate …
Number of citations: 32 onlinelibrary.wiley.com
G Hagens, JP Wasacz, M Joullie… - The Journal of Organic …, 1970 - ACS Publications
… 3-isopropoxy-3-methylbutanoate, methyl 3-methyl-2-butenoate, isopropyl 3-methyl-2-butenoate… methyl 3- (isopropoxy-j -d )-3-methylbutanoate-2-d and methyl 3-methyl-2-butenoate-£M. …
Number of citations: 11 pubs.acs.org
CE Canosa-Mas, ML Flugge, MD King… - Physical Chemistry …, 2005 - pubs.rsc.org
… for the reaction of NO3 with methyl 3-methyl-2-butenoate. … bond to give methyl 3-methyl-2-butenoate increases the … for the reaction of methyl 3-methyl-2-butenoate with NO 3 is ca. …
Number of citations: 46 pubs.rsc.org
AXG Harrison, H Ichikawa - Organic Mass Spectrometry, 1980 - Wiley Online Library
… ionization mass spectra of the olefinic esters methyl acrylate, methyl methacrylate, methyl crotonate, methyl 3-butenoate, methyl 2-methyl-2-butenoate, methyl 3-methyl-2-butenoate and …
TK Chattapadhyay, S Roy… - Pesticide Research Journal, 2004 - indianjournals.com
… Methyl-3-methyl-2-butenoate (2) was prepared by refluxing 3,3-dimethylacrylic acid (1, 1 … were prepared by addition of a mixture of methyl 3-methyl-2-butenoate (2, 3 g) and acetyl …
Number of citations: 2 www.indianjournals.com
IOO Korhonen, M Pitkänen, JNJ Korvola - Tetrahedron, 1982 - Elsevier
… Trans methyl 2-butenoate 1, tram methyl 2-methyl-2-butenoate 2 and methyl 3-methyl-2-butenoate 3 were prepared oia thionyl chloride and methanol treatment from commercial …
Number of citations: 17 www.sciencedirect.com
CH Wijaya, D Ulrich, R Lestari… - Journal of Agricultural …, 2005 - ACS Publications
… The other esters that were abundantly detected included methyl 3-methyl-2-butenoate, methyl 3-hydroxy-3-methyl pentanoate, methyl hexanoate, and methyl 3-hydroxy-3-…
Number of citations: 65 pubs.acs.org
PRO de Montellano, CK Hsu - Tetrahedron Letters, 1976 - Elsevier
… Unfortunately the dienolate anion from methyl 3-methyl-2-butenoate (Aa) reacted with benzoyl peroxide (THF, -7SC) to give methyl 2-benzoyloxy-3-methyl-3-butenoate in 70% yield,' …
Number of citations: 12 www.sciencedirect.com
M Murphy - Encyclopedia of Reagents for Organic Synthesis, 2001 - Wiley Online Library
… Preparative Method: silyl enolization of methyl 3-methyl-2-butenoate gives a 1∶1 mixture of (Z) and (E) isomers. …
Number of citations: 2 onlinelibrary.wiley.com
FN Lugemwa, W Lwande, MD Bentley… - Journal of Agricultural …, 1989 - ACS Publications
… 4.5 0.17 ± 0.09 methyl 3-methyl-2-butenoate … )-2-pentenoate, 15790-88-2; ethyl butanoate, 105-54-4; methyl 3-methyl-2-butenoate, 924-50-5; ethyl 2-methylbutanoate, 7452-79-1; ethyl 3…
Number of citations: 57 pubs.acs.org

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